Galanthamine-O-methyl-d3 N-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

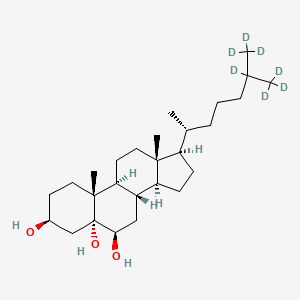

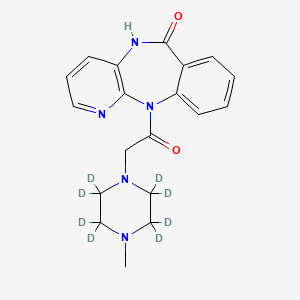

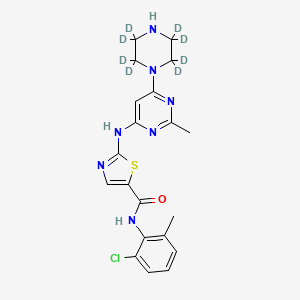

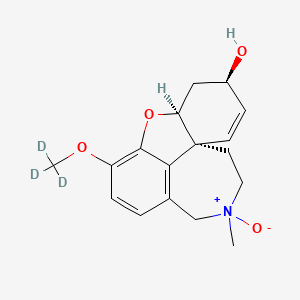

Galanthamine-O-methyl-d3 N-Oxide is a labeled metabolite of Galanthamine . It has a molecular weight of 306.37 and a molecular formula of C17H18D3NO4 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H18D3NO4 . The InChI representation of the molecule isInChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18?/m0/s1/i2D3 .

Applications De Recherche Scientifique

Alzheimer's Disease Treatment and Cognitive Enhancement

Galanthamine has been extensively studied and approved in several countries for the symptomatic treatment of senile dementia of the Alzheimer’s type. Its mechanism of action includes direct inhibition of acetylcholinesterase activity and stimulation of pre- and postsynaptic nicotinic receptors. This dual mode of action not only helps improve cognitive function in Alzheimer's disease patients but also suggests a potential framework for studying Galanthamine-O-methyl-d3 N-Oxide in similar contexts (Sramek, Frackiewicz, & Cutler, 2000).

Neuroprotective Effects

Galanthamine and its analogs have been shown to exhibit neuroprotective properties against glutamate neurotoxicity in rat cortical neurons, mediated through nicotinic acetylcholine receptors. These findings highlight the potential of this compound in contributing to novel treatment strategies against neurodegenerative diseases beyond Alzheimer’s, offering avenues for extensive research into its neuroprotective mechanisms (Takatori, 2006).

Combination Therapy

The combination of Galanthamine with other therapeutic agents, such as Memantine, has been explored for enhanced treatment efficacy in Alzheimer's disease, reflecting the compound's versatility and the potential for this compound to be studied in combination therapies. These approaches aim to address multiple pathologies within neurodegenerative diseases, suggesting a multi-faceted research interest in Galanthamine derivatives (Koola, 2020).

Mécanisme D'action

Target of Action

Galanthamine-O-methyl-d3 N-Oxide is a labeled metabolite of galanthamine . Galanthamine is a type of acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory processing, reasoning, and thinking . Therefore, the primary target of this compound is acetylcholinesterase.

Mode of Action

this compound, like its parent compound galanthamine, works by blocking the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor . This dual mechanism of action enhances cholinergic neuron function and signaling .

Biochemical Pathways

The metabolic pathways of this compound involve O-demethylation of the drug to form O-desmethyl-galanthamine and the CYP3A4-mediated pathway forms the galantamine-N-oxide . Other important metabolic pathways include N-demethylation, epimerization, and sulfate conjugation .

Pharmacokinetics

Galanthamine demonstrates biexponential elimination, with a mean plasma terminal elimination half-life of 5.26 to 5.68 hours in healthy subjects . The metabolism of galanthamine involves the cytochrome P450 enzymes CYP2D6 and CYP3A4 . CYP2D6 is responsible for the O-demethylation of the drug to form O-desmethyl-galantamine, and CYP3A4 is involved in the production of galantamine-N-oxide .

Result of Action

As a result of acetylcholinesterase inhibition, this compound increases the availability of acetylcholine for synaptic transmission . Additionally, it binds to the allosteric sites of nicotinic receptors, which causes a conformational change . This elevates and prolongs acetylcholine levels, boosting acetylcholine’s neuromodulatory functionality, subsequently enhancing functionality of the various cognitions that acetylcholine is involved in, such as memory processing, reasoning, and thinking .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Galanthamine-O-methyl-d3 N-Oxide plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase (AChE). This compound interacts with the enzyme acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. The interaction between this compound and acetylcholinesterase is competitive and reversible, making it a valuable tool in studying the dynamics of enzyme inhibition and neurotransmitter regulation .

Cellular Effects

This compound influences various cellular processes, particularly in neuronal cells. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This effect is crucial in improving cognitive functions and has been observed in studies involving neuronal cell lines. Additionally, this compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential in neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetylcholinesterase, leading to enzyme inhibition. This binding interaction is facilitated by the structural similarity of this compound to acetylcholine, allowing it to compete effectively for the active site. The inhibition of acetylcholinesterase results in increased acetylcholine levels, which enhances cholinergic signaling and improves cognitive functions. Additionally, this compound may influence gene expression by modulating signaling pathways associated with neuronal survival and plasticity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its effectiveness in long-term studies. It has been noted that this compound remains stable under controlled conditions, allowing for consistent results in biochemical assays. Degradation may occur over extended periods, potentially affecting its efficacy. Long-term studies have shown that this compound can maintain its inhibitory effects on acetylcholinesterase, contributing to sustained increases in acetylcholine levels and improved cognitive functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits acetylcholinesterase, leading to increased acetylcholine levels and enhanced cognitive functions. At higher doses, toxic or adverse effects may be observed, including gastrointestinal disturbances and muscle weakness. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to acetylcholine metabolism. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, influencing the breakdown and synthesis of acetylcholine. The stable isotope labeling of this compound allows researchers to trace its metabolic fate and study the dynamics of acetylcholine metabolism in vivo. This compound’s involvement in metabolic pathways provides insights into its therapeutic potential and the regulation of cholinergic signaling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the brain, this compound is distributed to various neuronal compartments, where it interacts with acetylcholinesterase and other biomolecules. The localization and accumulation of this compound in specific brain regions contribute to its therapeutic efficacy in neurodegenerative diseases .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting neuronal compartments. This compound is directed to synaptic vesicles and the synaptic cleft, where it interacts with acetylcholinesterase and modulates cholinergic signaling. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, ensuring its precise distribution within neuronal cells. This localization is crucial for its role in enhancing cognitive functions and its potential therapeutic applications .

Propriétés

IUPAC Name |

(1S,12S,14R)-4-methyl-4-oxido-9-(trideuteriomethoxy)-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18?/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROQBKNDGTWXET-YOZHCDLYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(C[N+](CC[C@]34C=C[C@@H](C[C@@H]4O2)O)(C)[O-])C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.